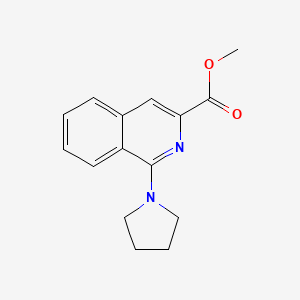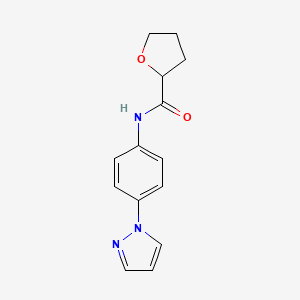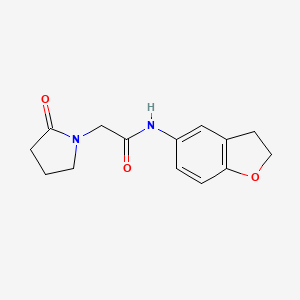![molecular formula C16H17N3O B7502603 N-(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)cyclopropanecarboxamide](/img/structure/B7502603.png)
N-(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)cyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)cyclopropanecarboxamide, commonly known as CPPC, is a cyclic compound that has been extensively studied in scientific research. CPPC is a potent inhibitor of the enzyme histone deacetylase (HDAC), which plays a crucial role in regulating gene expression. Inhibition of HDAC has been linked to various therapeutic benefits, including the treatment of cancer, neurodegenerative diseases, and inflammatory disorders.
Wirkmechanismus
CPPC exerts its pharmacological effects by inhibiting the activity of N-(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)cyclopropanecarboxamide enzymes. This compound enzymes play a crucial role in regulating gene expression by removing acetyl groups from histone proteins. This leads to the condensation of chromatin and the repression of gene transcription. Inhibition of this compound enzymes leads to the accumulation of acetylated histones, which leads to the relaxation of chromatin and the activation of gene transcription. The activation of specific genes by this compound inhibition leads to the therapeutic benefits associated with CPPC.
Biochemical and Physiological Effects:
CPPC has been shown to exhibit various biochemical and physiological effects. In cancer cells, CPPC induces apoptosis by activating the intrinsic apoptotic pathway. CPPC also induces cell cycle arrest by inhibiting the activity of cyclin-dependent kinases. In the brain, CPPC reduces oxidative stress and inflammation by suppressing the production of reactive oxygen species and pro-inflammatory cytokines. Additionally, CPPC has been shown to exhibit anti-angiogenic effects by inhibiting the formation of new blood vessels.
Vorteile Und Einschränkungen Für Laborexperimente
CPPC has several advantages for lab experiments. Firstly, CPPC is a potent inhibitor of N-(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)cyclopropanecarboxamide enzymes, making it an ideal tool for studying the role of this compound in gene expression regulation. Secondly, CPPC has been extensively studied in scientific research, and its pharmacological effects have been well-characterized. However, CPPC also has some limitations for lab experiments. Firstly, CPPC is a relatively expensive compound, making it difficult to use in large-scale studies. Secondly, CPPC has poor solubility in water, which can limit its use in certain experimental setups.
Zukünftige Richtungen
CPPC has several potential future directions for scientific research. Firstly, CPPC could be further studied for its anti-cancer activity in various cancer types. Secondly, the neuroprotective effects of CPPC could be studied in more detail for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, the anti-inflammatory effects of CPPC could be studied for the treatment of inflammatory disorders such as rheumatoid arthritis and multiple sclerosis. Finally, novel analogs of CPPC could be synthesized and studied for their pharmacological effects.
Synthesemethoden
CPPC can be synthesized through a multistep process involving the reaction of various reagents. The synthesis method involves the reaction of 2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazole with cyclopropanecarboxylic acid chloride in the presence of a base such as triethylamine. The resulting product is purified through column chromatography to obtain CPPC in its pure form. The purity of CPPC is verified through various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
CPPC has been extensively studied in scientific research, primarily due to its potent inhibitory effect on N-(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)cyclopropanecarboxamide. This compound inhibition has been linked to various therapeutic benefits, including the treatment of cancer, neurodegenerative diseases, and inflammatory disorders. CPPC has been shown to exhibit potent anti-cancer activity by inducing apoptosis and cell cycle arrest in cancer cells. CPPC has also been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, CPPC has been shown to exhibit anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
N-(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c20-16(11-9-10-11)17-15-13-7-4-8-14(13)18-19(15)12-5-2-1-3-6-12/h1-3,5-6,11H,4,7-10H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXUDGIUSMONVRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(N(N=C2C1)C3=CC=CC=C3)NC(=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(3,4-Dimethylphenyl)-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B7502529.png)



![N-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]-N-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7502549.png)
![2-Cyclopentyl-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone](/img/structure/B7502553.png)
![1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-3-(furan-2-yl)propan-1-one](/img/structure/B7502559.png)

![3-Cyclopentyl-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)propan-1-one](/img/structure/B7502569.png)
![3-(1H-indol-3-yl)-2-[[2-(naphthalen-2-ylamino)-2-oxoethyl]carbamoylamino]propanoic acid](/img/structure/B7502579.png)
![N-[(4-fluorophenyl)methyl]-N-methyl-1H-indazole-7-carboxamide](/img/structure/B7502580.png)
![N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-N-methylbenzamide](/img/structure/B7502584.png)


